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molecular formula C9H15NO2 B3054087 N-Cyclopentylacetoacetamide CAS No. 58102-45-7

N-Cyclopentylacetoacetamide

Cat. No. B3054087
M. Wt: 169.22 g/mol
InChI Key: FRSZNJZKRMQMOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09394324B2

Procedure details

A solution of 21.3 g (0.25 mol) cyclopentylamine in 50 ml tetrahydrofuran was added dropwise at −5 to 0° C. to a solution of 20 g of diketene (0.24 mol) in 200 ml tetrahydrofuran. After 1 h stirring at 0° C. no more starting material was detected by thin layer chromatography. The reaction mixture was evaporated and the residue is recrystallized from 100 ml of ethyl acetate. This gave 31.4 g (0.19 mol, 78% yield) as a white solid.
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:6])[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:7]=[C:8]1[O:12][C:10](=[O:11])[CH2:9]1>O1CCCC1>[CH:1]1([NH:6][C:10](=[O:11])[CH2:9][C:8](=[O:12])[CH3:7])[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
21.3 g
Type
reactant
Smiles
C1(CCCC1)N
Name
Quantity
20 g
Type
reactant
Smiles
C=C1CC(=O)O1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After 1 h stirring at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from 100 ml of ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1(CCCC1)NC(CC(C)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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